molecular formula C8H5F2N3 B3198071 7,8-Difluoroquinazolin-4-amine CAS No. 1009036-31-0

7,8-Difluoroquinazolin-4-amine

Cat. No. B3198071
CAS RN: 1009036-31-0
M. Wt: 181.14 g/mol
InChI Key: RZQVCRJHABLVTP-UHFFFAOYSA-N
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Description

7,8-Difluoroquinazolin-4-amine is a chemical compound with the molecular formula C8H5F2N3 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 4-aminoquinazoline derivatives, which includes this compound, has been a subject of research due to their significant biological activities . The key methods for the preparation of 4-aminoquinazoline derivatives include nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods .


Molecular Structure Analysis

The molecular weight of this compound is 181.14 . Its InChI code is 1S/C8H5F2N3/c9-5-2-1-4-7(6(5)10)12-3-13-8(4)11/h1-3H,(H2,11,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7,8-Difluoroquinazolin-4-amine in lab experiments is its ability to selectively target certain enzymes and proteins, making it a promising candidate for the development of new drugs and therapeutic agents. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 7,8-Difluoroquinazolin-4-amine. One direction is to further explore its potential as a diagnostic tool for certain diseases, such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as a treatment for bacterial infections, particularly those that are resistant to current antibiotics. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its properties for use in drug development.

Scientific Research Applications

7,8-Difluoroquinazolin-4-amine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It also has the potential to be used as a diagnostic tool for certain diseases, such as Alzheimer's and Parkinson's.

Safety and Hazards

The safety information for 7,8-Difluoroquinazolin-4-amine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

7,8-difluoroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3/c9-5-2-1-4-7(6(5)10)12-3-13-8(4)11/h1-3H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQVCRJHABLVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=N2)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,3,4-Trifluoro-benzonitrile (3.00 g, 19.1 mmol) is mixed with dimethylacetamide (30 mL). Formamidine acetate (1.99 g, 19.1 mmol) and diisopropylethyl amine (10 mL, 57.3 mmol) are added, and the resulting reaction mixture is slowly heated. Upon heating, the starting heterogeneous mixture slowly turns into a homogeneous solution. At 80° C., precipitates start to form. The reaction mixture proceeds at 80° C. for ˜30 minutes before it is cooled and filtered. The collected solid is further washed with DCM to afford 1.50 g of 7,8-Difluoro-quinazolin-4-ylamine (43% yield) as white solid. LC/MS found m/z=182 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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